molecular formula C10H9BrO3 B13173682 Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Katalognummer: B13173682
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: FXUPAYXLZPHEKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties

Wirkmechanismus

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific bromine substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other benzofuran derivatives .

Eigenschaften

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-4,6H,5H2,1H3

InChI-Schlüssel

FXUPAYXLZPHEKC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1COC2=C1C(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.